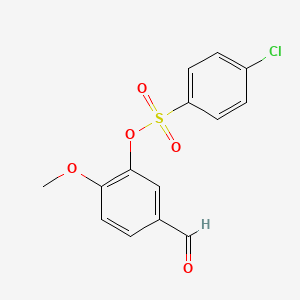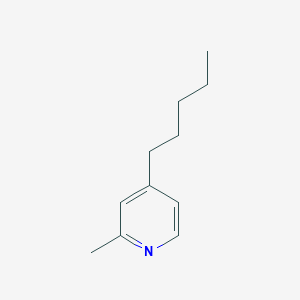
5-Formyl-2-methoxyphenyl 4-chlorobenzenesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Formyl-2-methoxyphenyl 4-chlorobenzenesulfonate is a chemical compound with the molecular formula C₁₄H₉ClO₄S. It is characterized by a benzene ring substituted with a formyl group, a methoxy group, and a chlorobenzenesulfonate group. This compound is of interest in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-Formyl-2-methoxyphenyl 4-chlorobenzenesulfonate typically involves the reaction of 2-methoxybenzaldehyde with chlorosulfonic acid in the presence of a suitable catalyst. The reaction is usually carried out under controlled temperature and pressure conditions to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using similar synthetic routes but with optimized reaction conditions to maximize yield and purity. Continuous flow reactors and automated systems are often employed to enhance production efficiency and ensure consistent quality.
Analyse Des Réactions Chimiques
Types of Reactions: 5-Formyl-2-methoxyphenyl 4-chlorobenzenesulfonate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or chromic acid are used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) can be employed to reduce the compound.
Substitution: Nucleophilic substitution reactions can be performed using nucleophiles such as amines or alcohols.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or aldehydes.
Substitution: Formation of sulfonate esters or amides.
Applications De Recherche Scientifique
Chemistry: In chemistry, 5-Formyl-2-methoxyphenyl 4-chlorobenzenesulfonate is used as a building block for the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of pharmaceuticals, agrochemicals, and other fine chemicals.
Biology: The compound has been studied for its potential biological activities, including antioxidant and anticancer properties. It can be incorporated into nanoparticles for targeted drug delivery and therapeutic applications.
Medicine: In the medical field, this compound is explored for its use in drug development. Its ability to interact with biological targets makes it a candidate for the synthesis of new therapeutic agents.
Industry: The compound is also used in the manufacturing of dyes, pigments, and other industrial chemicals. Its unique chemical structure allows for the creation of novel materials with specific properties.
Mécanisme D'action
The mechanism by which 5-Formyl-2-methoxyphenyl 4-chlorobenzenesulfonate exerts its effects involves its interaction with molecular targets and pathways. The formyl group can act as an electrophile, reacting with nucleophiles in biological systems. The methoxy group enhances the compound's solubility and bioavailability, while the chlorobenzenesulfonate group provides stability and reactivity.
Comparaison Avec Des Composés Similaires
2-Formyl-5-methoxyphenyl 4-chlorobenzenesulfonate
5-Formyl-2-methoxyphenyl 3-chlorobenzenesulfonate
5-Formyl-2-methoxyphenyl benzenesulfonate
Uniqueness: 5-Formyl-2-methoxyphenyl 4-chlorobenzenesulfonate stands out due to its specific substitution pattern, which influences its reactivity and biological activity. Compared to similar compounds, it exhibits distinct chemical and physical properties that make it suitable for various applications.
Propriétés
IUPAC Name |
(5-formyl-2-methoxyphenyl) 4-chlorobenzenesulfonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClO5S/c1-19-13-7-2-10(9-16)8-14(13)20-21(17,18)12-5-3-11(15)4-6-12/h2-9H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRVNHTWCLVTSJM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=O)OS(=O)(=O)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![ETHYL 2-(3-CHLOROBENZAMIDO)-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXYLATE](/img/structure/B2781912.png)

![ethyl 2-{2-[1-(2-bromophenyl)-5-oxopyrrolidin-3-yl]-1H-1,3-benzodiazol-1-yl}acetate](/img/structure/B2781914.png)
![2-(cyclopropylmethoxy)-N-[2-(2-methoxyphenyl)ethyl]pyridine-4-carboxamide](/img/structure/B2781918.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(3-cyclopropyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetamide](/img/structure/B2781920.png)
![Ethyl 4-({4-[(4-methylphenyl)amino]pteridin-2-yl}amino)benzoate](/img/structure/B2781923.png)
![N-[(furan-2-yl)methyl]-2-{4-[(3-methoxyphenyl)sulfanyl]-1-oxo-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl}acetamide](/img/structure/B2781925.png)






